Famotidine cyanoamidine

Catalog No.
S1553074
CAS No.
76823-97-7
M.F
C9H13N7S2
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famotidine cyanoamidine

CAS Number

76823-97-7

Product Name

Famotidine cyanoamidine

IUPAC Name

N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide

Molecular Formula

C9H13N7S2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16)

InChI Key

DFHYHFAHYAJKDU-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N

Synonyms

N-Desaminosulfonyl-N-cyano Famotidine; 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-cyanopropanimidamide;

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N

Famotidine cyanoamidine is a chemical compound with the molecular formula C₉H₁₃N₇S₂. It is a derivative of famotidine, which is primarily known as a histamine H2 receptor antagonist used in the treatment of conditions like gastroesophageal reflux disease and peptic ulcers. Famotidine cyanoamidine is classified as an impurity of famotidine, specifically referred to as Impurity G, and is notable for its structural modifications that enhance its pharmacological properties .

Famotidine cyanoamidine lacks a documented mechanism of action. As an impurity, it's not intended to have a specific biological effect.

  • Famotidine cyanoamidine is generally for research use only and not for human or veterinary applications.
  • Specific safety information is limited, but it's advisable to handle it with standard laboratory precautions for unknown chemicals, including wearing gloves, eye protection, and working in a fume hood.
Involving famotidine cyanoamidine include:

  • Lewis Acid-Mediated Cyclization: This reaction leads to the formation of novel cyclic compounds, which may exhibit enhanced biological activity compared to their acyclic counterparts.
  • Amidation Reactions: Famotidine cyanoamidine can undergo amidation, where it reacts with various amines to form new derivatives that may have distinct pharmacological effects .

Famotidine cyanoamidine exhibits biological activities similar to those of famotidine. It acts as a histamine H2 receptor antagonist, thereby reducing gastric acid secretion. The compound has been studied for its potential therapeutic effects in various gastrointestinal disorders. Its structural modifications may also influence its binding affinity and selectivity towards the H2 receptor compared to other related compounds .

The synthesis of famotidine cyanoamidine typically involves several steps:

  • Starting Materials: The synthesis begins with 2-diaminomethylenamino-4-chloromethyl thiazole.
  • Convergent Reaction Scheme: A four-step convergent reaction scheme is employed, which includes:
    • Formation of the thiazole ring.
    • Introduction of the cyano group.
    • Subsequent amidation steps to yield famotidine cyanoamidine.
  • Purification: The final product is purified through crystallization or chromatography techniques to isolate the desired compound from impurities .

Famotidine cyanoamidine has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate in the synthesis of new H2 receptor antagonists.
  • Research: It serves as a model compound for studying the structure-activity relationship in histamine receptor antagonists.
  • Quality Control: Used as a reference standard in analytical chemistry for assessing the purity of famotidine formulations .

Interaction studies involving famotidine cyanoamidine focus on its binding affinity with histamine H2 receptors. These studies reveal that modifications in the chemical structure can significantly alter interaction profiles, potentially leading to variations in efficacy and side effect profiles compared to other H2 antagonists. Understanding these interactions aids in optimizing drug design for better therapeutic outcomes .

Several compounds share structural similarities with famotidine cyanoamidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
FamotidineContains a thiazole ring and amine groupsEstablished H2 antagonist
RanitidineSimilar thiazole structure but different side chainsBroader spectrum of action
NizatidineContains an imidazole ringUnique pharmacokinetic profile
CimetidineThiazole ring with a different substitution patternKnown for its interaction with cytochrome P450 enzymes

Famotidine cyanoamidine stands out due to its specific modifications that enhance its biological activity and potential therapeutic applications compared to these similar compounds. Its role as an impurity also raises interest in quality control and pharmaceutical formulation contexts .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.5

Appearance

White to light yellow Solid

UNII

0S6W675X8H

Other CAS

76823-97-7

Wikipedia

Famotidine cyanoamidine

Dates

Modify: 2023-08-15

Explore Compound Types